N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core linked via an ethyl group to a 2-methylimidazo[1,2-a]pyridine-3-carboxamide moiety. The ethyl linker may influence steric and electronic properties, while the carboxamide group could improve solubility, a feature shared with compounds such as 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N,N-diethylbenzamide (cpd S9) .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6OS/c1-13-18(27-11-5-4-8-17(27)24-13)20(29)23-10-9-14-12-30-21-25-19(26-28(14)21)15-6-2-3-7-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYDYQBZHFPXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Target Compound: Combines thiazolo[3,2-b][1,2,4]triazole and imidazo[1,2-a]pyridine cores.
- Capmatinib (1) : Features an imidazo[1,2-b][1,2,4]triazine core, which shares electronic similarities with triazole systems but offers distinct hydrogen-bonding capabilities due to the triazine nitrogen .
- Compound 2a () : Contains an imidazo[1,2-a]pyrimidine core, differing in ring size (pyrimidine vs. pyridine), which may alter binding specificity .
Substituent Analysis
Pharmacological and ADME Considerations
- Target Compound: The fluorine substituent and carboxamide group suggest balanced lipophilicity and solubility, critical for oral bioavailability.
- Capmatinib (1) : Approved for METex14-mutated NSCLC, highlighting the therapeutic relevance of fluorine and heterocyclic cores in kinase inhibition .
- Cpd S9 () : The diethylamide substituent may prolong half-life but reduce CNS penetration compared to the target compound’s methyl group .
Data Table: Structural and Functional Comparison
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